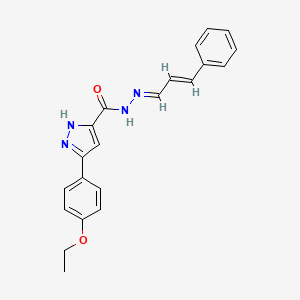
3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide
Descripción general
Descripción
3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide, also known as EPPC, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide has been shown to exhibit significant anti-tumor, anti-inflammatory, and anti-diabetic activities. In organic synthesis, 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide has been used as a key building block for the synthesis of various biologically active compounds. In material science, 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Mecanismo De Acción
The exact mechanism of action of 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways, including the NF-κB pathway, COX-2, and 5-LOX.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide has been shown to exhibit significant anti-tumor, anti-inflammatory, and anti-diabetic activities. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, such as TNF-α and IL-1β. Furthermore, 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide has been shown to exhibit anti-diabetic effects by improving glucose tolerance and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide is its broad range of biological activities, which makes it a potential candidate for the development of new drugs and therapies. However, one of the main limitations of 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several potential future directions for the study of 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide. One possible direction is the development of new 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide-based drugs and therapies for the treatment of various diseases, including cancer and diabetes. Another possible direction is the further exploration of the mechanism of action of 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide and its potential interactions with various enzymes and signaling pathways. Finally, the synthesis of new 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide derivatives with improved solubility and biological activity is another potential future direction.
Conclusion:
In conclusion, 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. Its broad range of biological activities and potential for the development of new drugs and therapies make it an exciting area of study for future research.
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-2-27-18-12-10-17(11-13-18)19-15-20(24-23-19)21(26)25-22-14-6-9-16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,23,24)(H,25,26)/b9-6+,22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVMKEBZHUVLQV-HSRIELGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylamino)propyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B3749699.png)



![N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3749721.png)

![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B3749736.png)
![4-benzyl-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B3749742.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine](/img/structure/B3749752.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(4-chlorophenyl)-1-piperazinamine](/img/structure/B3749756.png)
![N-isopropyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B3749767.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3749779.png)
![2-[3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B3749788.png)
![2-[4-(allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3749792.png)